molecular formula C10H12N4O2 B13715347 N-(4,6-Divinyl-1,3,5-triazin-2-yl)-N-methylglycine

N-(4,6-Divinyl-1,3,5-triazin-2-yl)-N-methylglycine

Cat. No.: B13715347
M. Wt: 220.23 g/mol
InChI Key: PMQHMRRUSGFITE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-methyl-N-(4,6-divinyl-1,3,5-triazin-2-yl)amino)acetic acid is a synthetic organic compound characterized by the presence of a triazine ring substituted with vinyl groups and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methyl-N-(4,6-divinyl-1,3,5-triazin-2-yl)amino)acetic acid typically involves the following steps:

    Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Vinyl Substitution:

    Amino Acid Coupling: The final step involves coupling the triazine derivative with N-methylglycine (sarcosine) using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(N-methyl-N-(4,6-divinyl-1,3,5-triazin-2-yl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The vinyl groups can be oxidized to form epoxides or diols.

    Reduction: The triazine ring can be reduced under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is commonly used for reduction.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of epoxides or diols from the vinyl groups.

    Reduction: Formation of partially or fully hydrogenated triazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives of the amino group.

Scientific Research Applications

2-(N-methyl-N-(4,6-divinyl-1,3,5-triazin-2-yl)amino)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of 2-(N-methyl-N-(4,6-divinyl-1,3,5-triazin-2-yl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, making the compound potentially useful as an antimicrobial or anticancer agent. The vinyl groups may also participate in reactions with cellular components, further enhancing its bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(N-methyl-N-(4,6-divinyl-1,3,5-triazin-2-yl)amino)acetic acid is unique due to its combination of a triazine ring with vinyl groups and an amino acid moiety. This structure imparts distinct chemical reactivity and potential bioactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

2-[[4,6-bis(ethenyl)-1,3,5-triazin-2-yl]-methylamino]acetic acid

InChI

InChI=1S/C10H12N4O2/c1-4-7-11-8(5-2)13-10(12-7)14(3)6-9(15)16/h4-5H,1-2,6H2,3H3,(H,15,16)

InChI Key

PMQHMRRUSGFITE-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C1=NC(=NC(=N1)C=C)C=C

Origin of Product

United States

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